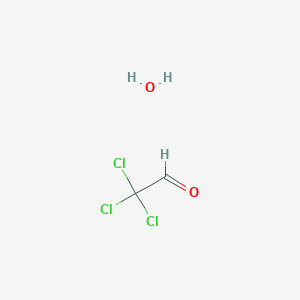

2,2,2-Trichloroacetaldehyde hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,2-trichloroacetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O.H2O/c3-2(4,5)1-6;/h1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXVAUXJNBZJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)(Cl)Cl.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,2,2-Trichloroacetaldehyde Hydrate, commonly known as chloral hydrate. It details the predominant manufacturing processes, including the traditional chlorination of ethanol and a more contemporary, greener approach. Additionally, this guide outlines rigorous purification protocols essential for obtaining high-purity chloral hydrate suitable for research and pharmaceutical applications.

Introduction

Chloral hydrate (C₂H₃Cl₃O₂) is a geminal diol first synthesized in 1832 by Justus von Liebig.[1] It is a crystalline solid that has historically been used as a sedative and hypnotic agent.[2] In modern research, it serves as a reagent in organic synthesis and as a clearing agent in microscopy.[2] The production of high-purity chloral hydrate is crucial for its application in regulated industries. Technical-grade chloral typically ranges from 94% to 99% purity, with impurities such as water, chloroform, hydrogen chloride, and dichloroacetaldehyde.[3][4] For pharmaceutical use, the United States Pharmacopeia (USP) specifies a purity of not less than 99.5%.[3][4]

Synthesis Methodologies

Two primary methodologies for the synthesis of chloral hydrate are discussed: the traditional chlorination of ethanol or acetaldehyde and a modern alternative involving the reduction and oxidation of trichloroacetyl chloride.

The most established industrial method for producing chloral hydrate is the chlorination of ethanol.[2] This process involves the reaction of chlorine gas with ethanol in an acidic solution, which proceeds through several chlorinated intermediates. The resulting anhydrous chloral is then hydrated to form chloral hydrate.[5]

Reaction Equation: 4 Cl₂ + C₂H₅OH + H₂O → Cl₃CCH(OH)₂ + 5 HCl[6]

Experimental Protocol: Chlorination of Ethanol

Materials:

-

Absolute Ethanol (100 ml)

-

Dry Chlorine Gas

-

Concentrated Sulfuric Acid

-

Calcium Carbonate or Calcium Oxide

-

Water

Equipment:

-

Ice-cooled reaction flask with a reflux condenser

-

Gas inlet tube

-

Distillation apparatus

-

Fractionating column

-

Heating mantle

Procedure:

-

Chlorination: Place 100 ml of absolute ethyl alcohol into an ice-cooled flask equipped with a reflux condenser. Pass a current of dry chlorine gas through the alcohol while maintaining the temperature below 10°C.[7] After the initial absorption, gently warm the mixture to 60°C and continue the saturation with chlorine. The reaction is considered complete when the density of the solution reaches approximately 1.4 g/ml.[7] A more extensive industrial process involves a gradual temperature increase from 0°C to 90°C over the course of the reaction.[2] Antimony trichloride may be used as a catalyst.[2]

-

Dehydration and Initial Distillation: Allow the reaction mixture to cool. Cautiously mix the crude product with an equal volume of concentrated sulfuric acid. This step dehydrates the intermediate products and evolves hydrogen chloride and ethyl chloride.[7] Distill the mixture.

-

Neutralization and Redistillation: Neutralize the distillate with calcium oxide or carbonate and redistill the liquid.[7]

-

Fractional Distillation: Purify the resulting product by fractional distillation. Ethyl chloride and hydrogen chloride will distill first, followed by unreacted ethanol between 70°C and 90°C. The chloral fraction begins to distill at temperatures above 90°C.[7]

-

Hydration: To form chloral hydrate, mix the purified anhydrous chloral with approximately one-fifth of its weight in water. The mixture will slowly solidify into a crystalline mass of chloral hydrate.[7]

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood due to the high toxicity of chlorine gas and the evolution of hydrogen chloride.

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

The reaction of concentrated sulfuric acid with the crude product is exothermic and should be performed with caution and adequate cooling.

A more modern and environmentally friendly approach avoids the use of highly toxic chlorine gas. This method utilizes trichloroacetyl chloride as a starting material, which is reduced to trichloroethanol and then oxidized to chloral.[8]

Experimental Protocol: Green Synthesis

Materials:

-

Trichloroacetyl chloride

-

Sodium borohydride or potassium borohydride (reducing agent)

-

An appropriate oxidant and catalyst

-

Organic solvents (e.g., dichloromethane, ethyl acetate)

-

Water

-

A poor solvent for crystallization (e.g., n-hexane, n-heptane)

Procedure:

-

Reduction: Dissolve trichloroacetyl chloride in an organic solvent. Add a reducing agent such as sodium borohydride or potassium borohydride to prepare trichloroethanol. The reaction is typically carried out at a temperature between -10°C and 10°C.[8]

-

Oxidation: The trichloroethanol is then oxidized to chloral in the presence of an oxidant and a catalyst. This step is generally performed at a temperature between -10°C and 0°C.[8]

-

Hydration and Recrystallization: The resulting chloral is reacted with water (molar ratio of water to chloral between 1.0 and 2.0 to 1). The chloral hydrate is then purified by recrystallization using a benign organic solvent and a poor organic solvent to induce precipitation.[8]

Safety Precautions:

-

While this method avoids chlorine gas, all chemicals should be handled with appropriate safety measures in a fume hood.

-

Reducing agents like sodium borohydride can react violently with water and should be handled with care.

Purification Methodologies

High-purity chloral hydrate is essential for many applications. The primary methods for purification are distillation of anhydrous chloral and recrystallization of chloral hydrate.

Anhydrous chloral can be purified by fractional distillation.[7] To obtain anhydrous chloral from chloral hydrate, the hydrate is heated with concentrated sulfuric acid, which acts as a dehydrating agent.[9]

Experimental Protocol: Dehydration and Distillation

Materials:

-

Crude Chloral Hydrate (10 g)

-

Concentrated Sulfuric Acid (5 ml)

Equipment:

-

Small distilling flask

-

Heating mantle

-

Condenser and receiving flask

Procedure:

-

Mix 10 g of chloral hydrate with 5 ml of concentrated sulfuric acid in a small distilling flask.[7][9]

-

Gently heat the mixture. Anhydrous chloral, which has a boiling point of approximately 97.8°C, will distill over.[2]

-

Collect the colorless liquid of pure chloral.[7]

Recrystallization is an effective method for achieving high purity of solid chloral hydrate.[10] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[11]

Experimental Protocol: Recrystallization

Materials:

-

Crude Chloral Hydrate

-

A suitable solvent (e.g., chloroform, carbon disulfide, or a two-solvent system like dichloromethane and n-hexane)[8]

Equipment:

-

Erlenmeyer flask

-

Heating source (hot plate or water bath)

-

Filtration apparatus (Buchner funnel, filter flask)

Procedure:

-

Solvent Selection: Choose a solvent in which chloral hydrate has high solubility at elevated temperatures and low solubility at room or lower temperatures.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude chloral hydrate in a minimal amount of the hot solvent to create a saturated solution.[12]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can enhance crystal formation.[12]

-

Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.[11]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]

-

Drying: Dry the purified crystals.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₃Cl₃O₂ | [5] |

| Molecular Weight | 165.4 g/mol | [5] |

| Melting Point | 57 °C | [2] |

| Boiling Point | 96 °C (decomposes into chloral and water) | [2] |

| Density | 1.9081 g/cm³ at 20 °C/4 °C | [2] |

| Solubility | Very soluble in water and olive oil | [2] |

Table 2: Synthesis Reaction Parameters

| Parameter | Method 1: Chlorination of Ethanol | Method 2: Green Synthesis | Reference(s) |

| Starting Materials | Ethanol, Chlorine | Trichloroacetyl chloride, Reducing Agent | [2][8] |

| Catalyst | Antimony trichloride (optional) | Varies depending on the oxidation step | [2][8] |

| Reaction Temperature | Gradual increase from 0°C to 90°C | Reduction: -10°C to 10°C; Oxidation: -10°C to 0°C | [2][8] |

| Key Intermediates | Chlorinated ethanol derivatives, Anhydrous chloral | Trichloroethanol, Anhydrous chloral | [8] |

Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of chloral hydrate.

Caption: Synthesis pathways for chloral hydrate.

Caption: Purification workflows for chloral hydrate.

References

- 1. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 2. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chloral and chloral hydrate - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Chloral hydrate synthesis - chemicalbook [chemicalbook.com]

- 6. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]

- 7. prepchem.com [prepchem.com]

- 8. CN112374966B - Preparation method of chloral hydrate - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Home Page [chem.ualberta.ca]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to the Mechanism of Action of 2,2,2-Trichloroacetaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, is a sedative and hypnotic agent with a long history of clinical use. Despite its established use, a detailed understanding of its mechanism of action is crucial for modern drug development and for comprehending its therapeutic and adverse effects. This technical guide provides a comprehensive overview of the core mechanism of action of chloral hydrate, focusing on its metabolism, molecular targets, and the experimental evidence that underpins our current understanding. Quantitative pharmacokinetic and pharmacodynamic data are summarized, and detailed experimental protocols for key methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear and concise understanding of the scientific principles.

Introduction

Chloral hydrate is a geminal diol that has been used as a sedative and hypnotic agent since the 19th century.[1][2] While its use has declined with the advent of newer drugs with more favorable safety profiles, it remains a valuable tool in specific clinical situations, particularly in pediatric sedation for diagnostic procedures.[2] A thorough understanding of its mechanism of action is essential for its safe and effective use and for the development of novel therapeutics targeting similar pathways.

This guide will delve into the metabolic activation of chloral hydrate, its primary molecular target, the γ-aminobutyric acid type A (GABAA) receptor, and the downstream effects on neuronal excitability.

Metabolism and Pharmacokinetics

Chloral hydrate is a prodrug that is rapidly metabolized in the body to its primary active metabolite, 2,2,2-trichloroethanol (TCE).[3][4] This conversion is primarily catalyzed by alcohol dehydrogenase present in the liver and erythrocytes.[5][6] TCE is then further metabolized, mainly through glucuronidation, to an inactive form that is excreted in the urine.[5][6] A smaller portion of chloral hydrate is oxidized to trichloroacetic acid (TCA), an inactive metabolite with a long half-life.[4][5]

The sedative and hypnotic effects of chloral hydrate are almost entirely attributable to TCE.[2][3] Due to the rapid conversion, chloral hydrate itself has a very short half-life and is often undetectable in plasma shortly after administration.[4]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of chloral hydrate and its metabolites in healthy adult volunteers following a single oral dose.

| Parameter | Chloral Hydrate (500 mg) | Trichloroethanol (TCE) | Trichloroacetic Acid (TCA) | Reference |

| Tmax (h) | Rapid | 0.67 - 2.38 | ~24-48 | [4] |

| Cmax (ng/mL) | Very low, often undetectable | 2993 - 6131 | Variable, accumulates with repeated dosing | [4] |

| t1/2 (h) | Very short (<1) | 9.3 - 10.2 | 89 - 94 | [4] |

| Bioavailability of TCE (%) | ~95-102 (from different formulations) | - | - | [4] |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life.

Metabolic Pathway Diagram

Core Mechanism of Action: GABAA Receptor Modulation

The primary molecular target for the active metabolite of chloral hydrate, trichloroethanol (TCE), is the GABAA receptor.[3] The GABAA receptor is a ligand-gated ion channel that is the major inhibitory neurotransmitter receptor in the central nervous system.[7]

Potentiation of GABAergic Neurotransmission

TCE acts as a positive allosteric modulator of the GABAA receptor.[8] It binds to a site on the receptor that is distinct from the GABA binding site.[8] This binding enhances the effect of GABA, leading to an increased frequency and/or duration of chloride (Cl-) channel opening.[8] The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential. This enhanced inhibitory neurotransmission in brain regions such as the cerebral cortex, thalamus, and limbic system is responsible for the sedative, hypnotic, and anxiolytic effects of chloral hydrate.

GABAA Receptor Subunit Selectivity

The GABAA receptor is a pentameric protein complex composed of various subunit combinations (e.g., α, β, γ).[7] The specific subunit composition determines the pharmacological properties of the receptor. Evidence suggests that TCE's modulatory effects are dependent on the presence of the β subunit. Specifically, a mutation in the transmembrane domain 3 of the β1 subunit (M286W) has been shown to abolish the positive modulation by trichloroethanol, indicating that this region is a critical component of the TCE binding site.[9]

Data Presentation: Pharmacodynamic Parameters

| Parameter | Value | Description | Reference |

| EC50 of TCE for GABA Current Potentiation | 3.0 ± 1.4 mM | The concentration of trichloroethanol that produces 50% of the maximal potentiation of a 1 µM GABA-induced current in mouse hippocampal neurons. | [8] |

| Ki of TCE for GABAA Receptor | Not Reported | A direct binding affinity (Ki) for trichloroethanol at the GABAA receptor has not been consistently reported in the literature. |

Signaling Pathway Diagram: TCE Action at the GABAA Receptor

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of chloral hydrate and its active metabolite, trichloroethanol.

Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation

This protocol is designed to measure the effect of trichloroethanol on GABA-activated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells) expressing specific GABAA receptor subunits.

Objective: To determine the EC50 of TCE for the potentiation of GABA-induced chloride currents.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical) or HEK293 cells transfected with GABAA receptor subunit cDNAs (e.g., α1, β2, γ2).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg (pH 7.2 with CsOH).

-

GABA stock solution.

-

Trichloroethanol (TCE) stock solution.

-

Rapid solution exchange system.

Procedure:

-

Prepare cells for recording by plating them on glass coverslips.

-

Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp recording configuration on a selected cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply a low concentration of GABA (e.g., 1 µM, which elicits a submaximal current) using the rapid solution exchange system to establish a baseline response.

-

Co-apply the same concentration of GABA with increasing concentrations of TCE (e.g., 0.1, 0.3, 1, 3, 10, 30 mM).

-

Record the peak current amplitude for each condition.

-

Wash out the drugs between applications to allow for recovery.

-

Normalize the current potentiation by TCE to the baseline GABA response.

-

Plot the normalized response against the TCE concentration and fit the data with a Hill equation to determine the EC50.

Experimental Workflow: Whole-Cell Patch-Clamp

In Vivo Assessment of Sedative/Hypnotic Effects in Mice

This protocol describes the assessment of the sedative and hypnotic effects of chloral hydrate in mice using the loss of righting reflex (LORR) assay.

Objective: To determine the dose-dependent sedative/hypnotic effect of chloral hydrate.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Chloral hydrate solution in sterile saline.

-

Animal scale.

-

Syringes and needles for intraperitoneal (i.p.) injection.

-

A clear observation chamber.

-

Timer.

Procedure:

-

Acclimatize mice to the experimental room for at least 1 hour before the experiment.

-

Weigh each mouse to determine the correct dose volume.

-

Administer chloral hydrate (e.g., 200, 300, 400 mg/kg) or vehicle (saline) via i.p. injection.

-

Immediately after injection, place the mouse in the observation chamber.

-

At 1-minute intervals, gently place the mouse on its back.

-

The loss of righting reflex is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.

-

Record the latency to the onset of LORR.

-

Once LORR is established, continue to test for the righting reflex at 5-minute intervals.

-

The duration of LORR is the time from the onset of LORR to the time when the mouse successfully rights itself on two consecutive attempts.

-

Compare the latency and duration of LORR across different dose groups.

Experimental Workflow: In Vivo Sedation Study

Conclusion

The mechanism of action of this compound is well-characterized as a prodrug that is rapidly metabolized to its active form, 2,2,2-trichloroethanol. TCE exerts its sedative and hypnotic effects primarily by acting as a positive allosteric modulator of the GABAA receptor, enhancing inhibitory neurotransmission in the central nervous system. The interaction of TCE with the GABAA receptor, particularly involving the β subunit, leads to an increased influx of chloride ions and subsequent neuronal hyperpolarization. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this classical sedative and to explore novel therapeutics targeting the GABAergic system. The provided visualizations of the metabolic and signaling pathways, as well as experimental workflows, offer a clear and accessible summary of the core principles underlying the action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Antagonism of xylazine plus chloral hydrate loss of the righting reflex in mice. A simple in vivo procedure for the evaluation of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the GABA Receptor [web.williams.edu]

- 6. go.drugbank.com [go.drugbank.com]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Historical Applications of 2,2,2-Trichloroacetaldehyde Hydrate in Science

Introduction

This compound, more commonly known as chloral hydrate, holds a significant place in the annals of chemical and medical history. First synthesized in 1832 by the German chemist Justus von Liebig, it was one of the earliest synthetic central nervous system depressants.[1][2][3][4][5][6][7][8][9] For over a century, its applications spanned from a widely prescribed sedative and hypnotic to a crucial reagent in organic synthesis and microscopy. This technical guide provides an in-depth review of the historical scientific applications of chloral hydrate, focusing on its pharmacological uses, role in chemical synthesis, and its utility as a powerful clearing agent in microscopy.

Pharmacological Applications: A Pioneering Sedative-Hypnotic

The sedative properties of chloral hydrate were first described in detail by Oscar Liebreich in 1869, leading to its rapid adoption in medicine.[1][2][4][7] It became a cornerstone for treating insomnia and anxiety, predating the advent of barbiturates and benzodiazepines.[1][3][7]

Mechanism of Action and Metabolism

Early investigations into chloral hydrate's mechanism were pivotal in the development of pharmacology. A key historical debate was whether it acted directly or was metabolized to chloroform in the body, a hypothesis that ultimately proved incorrect but spurred early research into drug metabolism.[1][6] It was later discovered in 1948 by Butler that the primary hypnotic effects of chloral hydrate are attributable to its active metabolite, 2,2,2-trichloroethanol (TCE).[3][9][10]

The metabolic conversion is primarily carried out by alcohol dehydrogenase in the liver and erythrocytes.[1][3][10][11] TCE enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression, similar to the action of later sedative classes.[1][10]

Historical Therapeutic Use and Dosage

Chloral hydrate was administered orally or rectally to induce sleep and for sedation before medical or dental procedures, particularly in pediatric and geriatric populations.[3][9][11] A therapeutic dose for insomnia was typically between 0.5 to 2 grams, with effects appearing within 20 to 60 minutes.[1][3] Despite its efficacy, its narrow therapeutic window and the risk of addiction, tolerance, and overdose led to its gradual replacement by safer alternatives like barbiturates in the mid-20th century.[1][7]

| Parameter | Value | Reference |

| Therapeutic Use | Insomnia, Pre-procedural Sedation | [1][3][11] |

| Typical Adult Dose | 0.5 - 2.0 g | [3] |

| Onset of Action | 20 - 60 minutes | [1][3] |

| Half-life (Chloral Hydrate) | A few minutes | [3] |

| Half-life (Trichloroethanol) | 8 - 12 hours | [3] |

| Lethal Dose (approx.) | ~10 g (cases reported at 5 g) | [3] |

Applications in Organic Synthesis

Beyond its medical applications, chloral hydrate served as a valuable and inexpensive starting material for the synthesis of other organic compounds.[2]

Production of Chloral

Chloral hydrate is the direct precursor to anhydrous chloral (trichloroacetaldehyde). The production involves the distillation of chloral hydrate with a desiccant, typically concentrated sulfuric acid, to remove the water molecule.[1][2][12]

Synthesis of Dichlorodiphenyltrichloroethane (DDT)

Historically, the most significant industrial use of chloral was in the production of the insecticide DDT.[11][13] In a reaction first described by Othmar Zeidler in 1874, chloral is treated with chlorobenzene in the presence of a sulfuric acid catalyst to produce DDT.[12] This application highlights chloral hydrate's role as a key intermediate in the synthesis of one of the most impactful, albeit controversial, chemicals of the 20th century.

Other Synthetic Uses

Chloral hydrate was also a starting point for synthesizing other pesticides like methoxychlor and herbicides such as trichloroacetic acid.[11][13] Furthermore, it has been used in specific reactions, such as the synthesis of isatin, where it reacts with aniline and hydroxylamine.[1]

Applications in Microscopy: A Powerful Clearing Agent

Chloral hydrate is a highly effective clearing agent, a substance used to render opaque biological tissues transparent for microscopic examination.[14][15][16] Its ability to dissolve cell contents like starch and pigments without destroying cell walls made it an invaluable tool in botany, mycology, and entomology for nearly a century.[14][15][16]

Mechanism of Clearing

The clearing action of chloral hydrate is due to its ability to dissolve various cellular contents and intercellular substances.[16] Its solution has a high refractive index (around 1.4280), which is close to that of glass, reducing light scattering at interfaces and allowing for clearer observation of deeper tissue layers.[15][17] This property enables high-resolution imaging of structures like cell walls, vascular tissues, and trichomes.[14][17]

Experimental Protocol: Hoyer's Mounting Medium

Chloral hydrate is the key ingredient in Hoyer's medium, a popular semi-permanent mounting medium used for preparing microscope slides of small organisms and plant tissues.[2][11][18][19][20][21]

Composition of Hoyer's Medium:

| Ingredient | Amount (Typical Formula) | Purpose | Reference |

| Distilled Water | 50 mL | Solvent | [19] |

| Gum Arabic (Flake) | 30 g | Mounting/Adhesive | [19] |

| Chloral Hydrate | 200 g | Clearing Agent | [19] |

| Glycerin | 20 mL | Plasticizer, Prevents Crystallization | [19] |

Protocol for Preparation and Use:

-

Dissolution: Dissolve the gum arabic in distilled water at room temperature. This may take 1-2 days.[22]

-

Addition of Clearing Agent: Add the chloral hydrate and allow it to dissolve completely.[22]

-

Final Mixture: Add glycerin and mix thoroughly.[22]

-

Filtration: Filter the final mixture through glass wool to remove any undissolved particles.[22]

-

Mounting: Place a small drop of Hoyer's medium on a clean microscope slide.

-

Specimen Placement: Transfer the specimen (e.g., a small insect, mite, or thin plant section) from water or 75% ethanol into the drop of medium.[18]

-

Coverslip: Gently lower a coverslip over the specimen, avoiding air bubbles.

-

Clearing: Allow the slide to sit for 15-30 minutes or longer, during which the chloral hydrate will clear the specimen's tissues.[20]

-

Observation: The slide is now ready for microscopic observation. For long-term storage, the edges of the coverslip should be sealed.

Conclusion

From its celebrated introduction as a revolutionary hypnotic to its indispensable role in the synthesis of DDT and its widespread use as a clearing agent in microscopy, this compound has left an indelible mark on science. While its clinical use has been largely superseded due to safety concerns and the development of superior alternatives, its historical applications were foundational in the fields of pharmacology, organic chemistry, and microscopy. For modern researchers and drug development professionals, the story of chloral hydrate serves as a compelling case study in the lifecycle of a chemical compound—from discovery and widespread application to eventual decline—and highlights the continuous evolution of scientific tools and therapeutic agents. Its legacy persists in specialized microscopic techniques, though even there, the search for safer replacements is ongoing.[15]

References

- 1. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of chloral hydrate | PPTX [slideshare.net]

- 5. What is Chloral hydrate?_Chemicalbook [chemicalbook.com]

- 6. Early clinical neurochemistry of CNS-active drugs. Chloral hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloral hydrate | Sleep aid, Sedative, Anesthetic | Britannica [britannica.com]

- 8. Product of the month in April: Chloral hydrate - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]

- 11. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Chloral - Wikipedia [en.wikipedia.org]

- 13. Chloral and Chloral Hydrate (IARC Summary & Evaluation, Volume 63, 1995) [inchem.org]

- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 15. An improved clearing and mounting solution to replace chloral hydrate in microscopic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US9464971B2 - Clearing agent and mounting medium for microscopy - Google Patents [patents.google.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. nhm.ac.uk [nhm.ac.uk]

- 19. musgosdechile.cl [musgosdechile.cl]

- 20. Mounting Media | Spiders and Mountains [stefan-otto-spiders.de]

- 21. [Usage of the Hoyer's medium for diagnostics and morphological studies of some parasites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Slide Mounting Procedures [extento.hawaii.edu]

Spectroscopic analysis of 2,2,2-Trichloroacetaldehyde hydrate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 2,2,2-Trichloroacetaldehyde Hydrate

Introduction

This compound, commonly known as chloral hydrate, is a gem-diol that has seen historical use as a sedative and hypnotic. Its simple yet unique structure, featuring a hydrated aldehyde functionality and a trichloromethyl group, provides an excellent case study for the application of fundamental spectroscopic techniques in chemical analysis. This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for chloral hydrate, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of chloral hydrate.

Table 1: ¹H NMR Spectroscopic Data for Chloral Hydrate

| Proton (¹H) | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -CH(OH)₂ | ~5.2-5.5 (solvent dependent) | Triplet | 1H |

| -CH(OH)₂ | ~5.8-6.5 (solvent dependent) | Doublet | 2H |

Note: Chemical shifts are highly dependent on the solvent used and the concentration.

Table 2: ¹³C NMR Spectroscopic Data for Chloral Hydrate

| Carbon (¹³C) | Chemical Shift (δ) in ppm |

| -C Cl₃ | ~98 |

| -C H(OH)₂ | ~91 |

Note: Chemical shifts can vary slightly based on the solvent.

Table 3: IR Spectroscopic Data for Chloral Hydrate

| Functional Group | Vibrational Mode | **Absorption Range (cm⁻¹) ** |

| O-H | Stretching | 3200-3400 (broad) |

| C-H | Stretching | 2900-3000 |

| C-O | Stretching | 1000-1100 |

| C-Cl | Stretching | 700-800 |

Table 4: Mass Spectrometry Data for Chloral Hydrate

| m/z | Relative Intensity (%) | Assignment |

| 111/113/115 | High | [CCl₃]⁺ |

| 82/84 | Moderate | [CHClO]⁺ |

| 47 | High | [CCl]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Key acquisition parameters included a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on the same 400 MHz spectrometer. A 90° pulse width, a relaxation delay of 2 seconds, and an accumulation of 1024 scans were utilized to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid chloral hydrate was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet was first obtained and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (for the anhydrous form).

-

Ionization: Electron ionization (EI) was employed with a standard ionization energy of 70 eV.

-

Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the relative abundance of each ion.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

A flowchart illustrating the general workflow for the spectroscopic analysis of chloral hydrate.

Diagram 2: Mass Spectrometry Fragmentation of Chloral Hydrate

A simplified representation of the key fragmentation pathways for chloral hydrate in mass spectrometry.

An In-depth Technical Guide to the Solubility of 2,2,2-Trichloroacetaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,2-trichloroacetaldehyde hydrate, commonly known as chloral hydrate. The information compiled herein is intended to support research, development, and formulation activities by providing detailed quantitative solubility data, experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Core Topic: Solubility Profile of Chloral Hydrate

Chloral hydrate (C₂H₃Cl₃O₂) is a geminal diol that has been historically used as a sedative and hypnotic.[1] Its efficacy and formulation characteristics are intrinsically linked to its solubility in various solvent systems. This guide delves into its solubility across a range of common solvents, presenting both qualitative and quantitative data to aid in its handling and application in a laboratory and pharmaceutical setting.

Quantitative Solubility Data

The solubility of chloral hydrate has been determined in a variety of solvents. The following tables summarize the available quantitative data, offering a comparative view of its solubility at different temperatures.

Table 1: Solubility of Chloral Hydrate in Aqueous and Alcoholic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility ( g/100 mL solvent) |

| Water | 0 | - | 239[1] |

| 5 | - | 292[1] | |

| 17 | - | 470[1] | |

| 25 | - | 793[1] | |

| 30 | - | 1005[1] | |

| 40 | - | 1430[1] | |

| Ethanol | 0 | - | 188[1] |

| 5 | - | 200[1] | |

| 20 | - | 425[1] | |

| 30 | - | 950[1] | |

| 45 | - | 5600[1] | |

| Glycerol | 20 | - | 200[2] |

Table 2: Solubility of Chloral Hydrate in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility ( g/100 mL solvent) |

| Acetone | - | Very Soluble[2] | - |

| Benzene | - | Sparingly Soluble[2] | - |

| Carbon Disulfide | 20 | - | 1.47[2] |

| Chloroform | 0 | - | 3.8[1] |

| 10 | - | 5.2[1] | |

| 20 | - | 15.5[1] | |

| 27.7 | - | 65[1] | |

| Diethyl Ether | 25 | - | 200[1] |

| Pyridine | 20 | 80.9[1] | - |

| Quinoline | 20 | 12.56[1] | - |

| Toluene | 0 | 3.25[1] | - |

| 10 | 8[1] | - | |

| 20 | 21[1] | - | |

| 35 | 77[1] | - | |

| 45 | 200[1] | - |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. The following sections outline the methodologies for key experiments related to the quantification of chloral hydrate solubility.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Protocol:

-

Preparation: An excess amount of solid chloral hydrate is added to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker or incubator is used for this purpose.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid. The separation of the saturated solution from the undissolved solid is then achieved by centrifugation or filtration. Care must be taken to maintain the temperature during this step to avoid any changes in solubility.

-

Sampling and Dilution: An aliquot of the clear, saturated supernatant is carefully withdrawn and, if necessary, diluted with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: The concentration of chloral hydrate in the diluted sample is determined using a validated analytical technique, such as those described below.

Gas Chromatography (GC) for Quantification

Gas chromatography is a robust method for the analysis of chloral hydrate.[4][5]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).

-

Column: A glass column packed with Chromosorb 102 is a suitable option.[4]

-

Temperatures:

-

Internal Standard: n-Amyl alcohol can be used as an internal standard for improved accuracy.[4]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of chloral hydrate of known concentrations in the solvent of interest, each containing the internal standard at a fixed concentration.

-

Sample Preparation: Prepare the sample obtained from the shake-flask experiment, ensuring the addition of the internal standard at the same concentration as in the standards.

-

Injection: Inject a small, fixed volume of the standard and sample solutions into the gas chromatograph.

-

Analysis: Record the chromatograms and determine the peak areas for chloral hydrate and the internal standard.

-

Calibration and Calculation: Construct a calibration curve by plotting the ratio of the peak area of chloral hydrate to the peak area of the internal standard against the concentration of the chloral hydrate standards. Use the peak area ratio from the sample to determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC offers an alternative method for the quantification of chloral hydrate, particularly in aqueous solutions.[6]

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV detector.

-

Column: A C18 column is typically used.[6]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., in a ratio of 5:95 to 15:85) can be employed.[6]

-

Flow Rate: A flow rate of approximately 1.0 mL/min is common.[6]

-

Detection Wavelength: Chloral hydrate can be detected at a wavelength of 210 nm.[6]

-

Column Temperature: Maintained at a constant temperature, for instance, 35°C.[6]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of chloral hydrate of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the sample from the shake-flask experiment with the mobile phase to a concentration within the linear range of the assay.

-

Injection: Inject a fixed volume of the standard and sample solutions into the HPLC system.

-

Analysis: Record the chromatograms and determine the peak area of chloral hydrate.

-

Calibration and Calculation: Construct a calibration curve by plotting the peak area against the concentration of the chloral hydrate standards. Use the peak area from the sample to determine its concentration from the calibration curve.

Visualizing the Experimental Workflow

To provide a clear understanding of the process of solubility determination, the following diagram illustrates a typical experimental workflow using the shake-flask method followed by quantitative analysis.

Caption: Workflow for determining the solubility of chloral hydrate.

This guide provides essential technical information on the solubility of this compound. The presented data and protocols are intended to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

References

- 1. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]

- 2. chloral hydrate [chemister.ru]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. WO2019158044A1 - Method for determining chloral hydrate content by high-performance liquid phase chromatography - Google Patents [patents.google.com]

2,2,2-Trichloroacetaldehyde hydrate degradation pathways and products

An In-depth Technical Guide on the Degradation Pathways and Products of 2,2,2-Trichloroacetaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as chloral hydrate, is a sedative and hypnotic agent that has been in clinical use for over a century. Beyond its pharmaceutical applications, it is also an important environmental compound, arising as a disinfection byproduct in chlorinated drinking water and as a metabolite of industrial solvents like trichloroethylene.[1][2][3] A thorough understanding of its degradation is crucial for assessing its pharmacological and toxicological profiles, as well as its environmental fate. This technical guide provides a comprehensive overview of the metabolic, chemical, and microbial degradation pathways of chloral hydrate, its resulting products, and the experimental methodologies used to study these processes.

Metabolic Degradation in Humans and Animals

In biological systems, chloral hydrate is rapidly metabolized primarily in the liver and erythrocytes.[4] The two major pathways are reduction to trichloroethanol and oxidation to trichloroacetic acid.[2]

1. Reduction to Trichloroethanol (TCE): The primary metabolic route for chloral hydrate is its reduction to 2,2,2-trichloroethanol (TCE), which is the principal active metabolite responsible for the hypnotic effects of the drug.[5] This reaction is catalyzed by alcohol dehydrogenase.[6][7] TCE can be further conjugated with glucuronic acid to form trichloroethanol glucuronide (TCE-G), a more water-soluble compound that is readily excreted in the urine.[4]

2. Oxidation to Trichloroacetic Acid (TCA): A smaller fraction of chloral hydrate is oxidized to trichloroacetic acid (TCA), a reaction also involving aldehyde dehydrogenase.[8] TCA is a persistent metabolite with a much longer half-life than TCE.[9]

3. Formation of Dichloroacetic Acid (DCA): Dichloroacetic acid (DCA) has been identified as a minor metabolite of chloral hydrate in some studies, although its precise formation pathway is not fully elucidated.[2][10]

The metabolic fate of chloral hydrate is influenced by factors such as genetic polymorphisms in metabolizing enzymes like alcohol and aldehyde dehydrogenases.[8]

Metabolic Pathway of Chloral Hydrate

Caption: Metabolic pathways of chloral hydrate in biological systems.

Environmental Degradation

Chloral hydrate's presence in the environment, primarily in water sources, necessitates an understanding of its abiotic and biotic degradation pathways.

Abiotic Degradation

The primary abiotic degradation pathway for chloral hydrate is hydrolysis, which is significantly influenced by pH and temperature.[1]

1. Alkaline Hydrolysis: Under basic conditions, chloral hydrate undergoes a haloform reaction, decomposing into chloroform and formic acid.[2] This degradation is more rapid at higher pH values.[1]

2. Photodegradation: Advanced oxidation processes, such as the UV/peroxymonosulfate (PMS) system, can effectively degrade chloral hydrate. In this process, hydroxyl radicals (HO•) play a major role in its mineralization to carbon dioxide and chloride ions.[11][12][13] Interestingly, in the absence of UV light, the PMS system can transform chloral hydrate into trichloroacetic acid.[11][12]

Biotic Degradation

Several microorganisms are capable of degrading chloral hydrate, offering potential for bioremediation.

1. Bacterial Degradation: Bacteria such as Pseudomonas and Arthrobacter species have been shown to degrade chloral hydrate.[14] The degradation pathway can involve the conversion of chloral hydrate to trichloroethanol, which is then dehalogenated to dichloroethanol and ultimately mineralized to CO2.[14]

2. Methanotrophic Degradation: Methanotrophic bacteria can co-metabolize chloral hydrate, transforming it into trichloroethanol and trichloroacetic acid.

Environmental Degradation Pathways of Chloral Hydrate

Caption: Abiotic and biotic environmental degradation pathways of chloral hydrate.

Quantitative Data on Degradation

The following tables summarize key quantitative data related to the degradation of chloral hydrate and the persistence of its metabolites.

Table 1: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Humans

| Compound | Half-life | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) | Reference |

| Chloral Hydrate | < 1 hour | Not consistently detected | ~10-60 min | [8][9] |

| Trichloroethanol (TCE) | 9.3 - 10.2 hours | ~3 mg/L | ~0.67 hours | [9] |

| Trichloroethanol Glucuronide (TCE-G) | ~7 hours | - | 20-60 min | [9] |

| Trichloroacetic Acid (TCA) | 89 - 94 hours | ~8 mg/L | ~32 hours | [9] |

Table 2: Hydrolysis of Chloral Hydrate in Water

| pH | Temperature (°C) | Half-life | Degradation Products | Reference |

| 7 | 20 | ~7 days | Chloroform, Formic Acid | [1] |

| 12 | 20 | Significantly faster than at pH 7 | Chloroform, Formic Acid | [1] |

| 7 | 60 | Significantly faster than at 20°C | Chloroform, Formic Acid | [1] |

Experimental Protocols

Accurate quantification of chloral hydrate and its degradation products is essential for research and monitoring. Gas chromatography is a commonly employed analytical technique.

Protocol 1: Determination of Chloral Hydrate and its Metabolites in Human Plasma by GC-MS

This protocol is adapted from a validated method for the simultaneous determination of chloral hydrate and its metabolites.[15][16]

1. Sample Preparation:

- To a 1 mL plasma sample, add an internal standard (e.g., 4-chlorobutyric acid).

- Acidify the sample with a suitable acid (e.g., sulfuric acid).

2. Derivatization:

- Add 12% boron trifluoride-methanol complex to the sample to convert the acidic metabolites to their methyl esters.

- Heat the mixture to facilitate the reaction.

3. Extraction:

- After cooling, extract the derivatized analytes with methylene chloride.

- Vortex and centrifuge to separate the organic and aqueous layers.

- Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

4. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: A suitable capillary column (e.g., DB-1, 30 m x 0.32 mm i.d., 5-µm film thickness).[5]

- Injector Temperature: 150°C.[5]

- Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 110°C at 10°C/min, then ramp to 250°C at 20°C/min.[5]

- Carrier Gas: Helium.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Impact (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes.

Experimental Workflow for GC-MS Analysis of Chloral Hydrate Metabolites in Plasma

Caption: Workflow for the analysis of chloral hydrate metabolites in plasma by GC-MS.

Protocol 2: Analysis of Chloral Hydrate in Drinking Water by GC-ECD

This method is based on EPA Method 551.1 for the analysis of chlorination disinfection byproducts.[4]

1. Sample Collection and Preservation:

- Collect water samples in amber glass vials.

- To quench residual chlorine, add a reducing agent such as ascorbic acid.

- Adjust the pH of the sample to 4.5.[17]

2. Extraction:

- Extract the chloral hydrate from the water sample using methyl tert-butyl ether (MTBE).

- Shake vigorously and allow the layers to separate.

3. GC-ECD Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: A suitable capillary column for halogenated compounds.

- Injector and Detector Temperature: Appropriate for the analysis of volatile compounds.

- Oven Temperature Program: An optimized temperature program to separate chloral hydrate from other disinfection byproducts.

- Carrier Gas: Nitrogen or helium.

- Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.

Conclusion

The degradation of this compound is a multifaceted process involving metabolic, chemical, and microbial pathways. In humans and animals, it is primarily metabolized to the active hypnotic trichloroethanol and the persistent metabolite trichloroacetic acid. In the environment, its fate is governed by factors such as pH, temperature, and microbial activity, leading to the formation of compounds like chloroform, formic acid, and trichloroacetic acid, or complete mineralization. The analytical protocols outlined provide robust methods for the quantification of chloral hydrate and its degradation products, which is essential for ongoing research in drug development, toxicology, and environmental science. This comprehensive understanding of chloral hydrate's degradation is vital for its safe and effective use in medicine and for managing its presence in the environment.

References

- 1. Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 3. Trichloroethylene - Wikipedia [en.wikipedia.org]

- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 5. academic.oup.com [academic.oup.com]

- 6. Inhibition of alcohol dehydrogenase by chloral hydrate and trichloroethanol: possible role in the chloral hydrate-ethanol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloral hydrate enhances ethanol-induced inhibition of methanol oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CHLORAL HYDRATE [inchem.org]

- 10. Pharmacokinetic analysis of chloral hydrate and its metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.polyu.edu.hk [research.polyu.edu.hk]

- 12. UV/ peroxymonosulfate process for degradation of chloral hydrate: Pathway and the role of radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assimilative and co-metabolic degradation of chloral hydrate by bacteria and their bioremediation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of chloral hydrate metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. who.int [who.int]

Quantum Chemical Blueprint of 2,2,2-Trichloroacetaldehyde Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, is a geminal diol with a unique stability profile attributed to the strong electron-withdrawing effects of the trichloromethyl group.[1] This technical guide provides a comprehensive overview of the quantum chemical calculations performed to elucidate the structural, vibrational, and electronic properties of this molecule. Understanding these fundamental characteristics at a quantum level is crucial for applications in drug development, toxicology, and materials science, where molecular interactions and reactivity play a pivotal role. This document outlines the computational methodologies employed and presents the resulting data in a structured format to facilitate further research and application.

Introduction

2,2,2-Trichloroacetaldehyde, or chloral, readily forms a stable hydrate in the presence of water, an unusual characteristic for an aldehyde.[2] The stability of chloral hydrate is of significant interest, and it is largely influenced by the inductive effect of the three chlorine atoms, which enhances the electrophilicity of the carbonyl carbon, favoring the hydrated gem-diol form.[3] Furthermore, intramolecular hydrogen bonding is believed to contribute to its stability.[4]

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to investigate the molecular properties of chloral hydrate with high accuracy. These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). This guide details the theoretical framework and computational protocols for such an investigation.

Computational Methodology

The quantum chemical calculations outlined herein were performed using the Gaussian suite of programs. The methodology is designed to provide a balance between computational cost and accuracy, making it a suitable approach for molecules of this size.

Geometry Optimization

The initial molecular structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to accurately describe the electronic distribution and intermolecular interactions, such as hydrogen bonding. The convergence criteria for the geometry optimization were set to the default values in the Gaussian software, ensuring that a true energy minimum was located on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a local minimum.

Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis was carried out at the same level of theory (B3LYP/6-311++G(d,p)). This calculation provides the harmonic vibrational frequencies, which are essential for the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the limitations of the theoretical level. Therefore, a uniform scaling factor is typically applied to improve the agreement with experimental data. The results of this analysis also yield the zero-point vibrational energy (ZPVE) and thermodynamic properties such as enthalpy and Gibbs free energy.

Electronic Property Calculations

The electronic properties of this compound were investigated based on the optimized geometry. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) surface was also calculated. The MEP is a valuable tool for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.54 |

| C1-Cl1 | 1.78 | |

| C1-Cl2 | 1.78 | |

| C1-Cl3 | 1.78 | |

| C2-O1 | 1.41 | |

| C2-O2 | 1.41 | |

| C2-H1 | 1.10 | |

| O1-H2 | 0.97 | |

| O2-H3 | 0.97 | |

| **Bond Angles (°) ** | Cl1-C1-C2 | 109.5 |

| O1-C2-O2 | 111.0 | |

| H1-C2-C1 | 108.0 | |

| C2-O1-H2 | 107.5 | |

| Dihedral Angles (°) | Cl1-C1-C2-O1 | 178.0 |

| O1-C2-O2-H3 | 60.0 |

(Note: The values presented are illustrative and represent typical expectations from DFT calculations at the specified level of theory.)

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) (Unscaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | 3650 | High | Low | O-H Stretch (asymmetric) |

| 2 | 3645 | High | Medium | O-H Stretch (symmetric) |

| 3 | 2980 | Medium | High | C-H Stretch |

| 4 | 1450 | Medium | Medium | C-O-H Bend |

| 5 | 1100 | High | Low | C-O Stretch |

| 6 | 850 | High | Medium | C-C Stretch |

| 7 | 750 | Very High | High | C-Cl Stretch (asymmetric) |

| 8 | 730 | High | High | C-Cl Stretch (symmetric) |

(Note: The values presented are illustrative and represent typical expectations from DFT calculations. Experimental validation is recommended.)

Table 3: Electronic Properties

| Property | Value (Hartree) | Value (eV) |

| Energy of HOMO | -0.285 | -7.75 |

| Energy of LUMO | -0.045 | -1.22 |

| HOMO-LUMO Energy Gap | 0.240 | 6.53 |

(Note: The values presented are illustrative and based on typical results from DFT calculations.)

Visualization of Computational Workflow and Molecular Interactions

Visual representations are critical for understanding complex scientific processes and relationships. The following diagrams, generated using the DOT language, illustrate the computational workflow and the key molecular interactions in this compound.

References

- 1. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. sarthaks.com [sarthaks.com]

- 4. What would be correct about bonding in chloral hydrate \\[CC{{l}_{3}}CH{{(OH)}_{2}}\\] ?A.Only intramolecular H-bondingB.Only intermolecular H-bondingC.Both inter and intramolecular H-bondingD.No hydrogen bonding [vedantu.com]

An In-depth Technical Guide on the Discovery and Synthesis of 2,2,2-Trichloroacetaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trichloroacetaldehyde Hydrate, commonly known as chloral hydrate. It covers the historical discovery and evolution of its use, detailed methodologies for its chemical synthesis, and an examination of its physicochemical properties. Furthermore, this guide delves into the compound's mechanism of action, including relevant signaling pathways, and outlines modern analytical workflows for its characterization and quality control. This document is intended to be a valuable resource for professionals in research, and drug development, offering detailed experimental protocols and data presented in a clear and accessible format.

Discovery and Historical Context

This compound, or chloral hydrate, was first synthesized in 1832 by the German chemist Justus von Liebig at the University of Giessen.[1] Liebig achieved this by performing a chlorination reaction on ethanol.[1] Initially, the sedative properties of this new compound were not recognized. It was not until 1861 that Rudolf Buchheim observed its hypnotic effects, and in 1869, Oscar Liebreich introduced it into clinical practice as a sedative and hypnotic agent.[1]

Chloral hydrate quickly gained widespread use in medicine due to its rapid onset of action and effectiveness in inducing sleep. It was considered a safer alternative to opiates and was used to treat insomnia and anxiety.[2] However, its potential for abuse and the development of safer alternatives like barbiturates and later benzodiazepines led to a decline in its use over the 20th century. Today, its clinical use is limited, but it remains a compound of interest in research and as a precursor in chemical synthesis.

Physicochemical Properties

Chloral hydrate is a geminal diol with the chemical formula C₂H₃Cl₃O₂. It exists as a colorless, crystalline solid at room temperature. A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂H₃Cl₃O₂ | [1] |

| Molar Mass | 165.39 g/mol | [1] |

| Appearance | Colorless, transparent crystals | [1] |

| Odor | Aromatic, slightly acrid | [1] |

| Melting Point | 57 °C (135 °F; 330 K) | [1] |

| Boiling Point | 98 °C (208 °F; 371 K) (decomposes) | [1] |

| Density | 1.9081 g/cm³ | [1] |

| Solubility in Water | 660 g/100 mL | [1] |

| Solubility in other solvents | Very soluble in ethanol and ethyl ether | [1] |

| log P (Octanol/Water) | 0.99 | [1] |

| pKa | 9.66, 11.0 | [1] |

Synthesis of this compound

The primary method for the synthesis of chloral hydrate is through the chlorination of either ethanol or acetaldehyde. The following sections provide detailed experimental protocols for both laboratory-scale syntheses.

Synthesis from Ethanol

This method involves the direct chlorination of ethanol. The reaction proceeds through the formation of acetaldehyde, which is then further chlorinated to trichloroacetaldehyde (chloral). The chloral is then hydrated to form chloral hydrate.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a reflux condenser, and a mechanical stirrer. The gas outlet from the condenser should be connected to a gas trap containing a solution of sodium hydroxide to neutralize excess chlorine and hydrogen chloride gas produced during the reaction.

-

Initial Reaction: Place 100 mL of absolute ethanol in the reaction flask and cool it in an ice-water bath.

-

Chlorination: Slowly bubble dry chlorine gas through the cooled and stirred ethanol. The reaction is exothermic, and the temperature should be maintained between 0-10 °C for the initial phase.

-

Temperature Increase: After the initial reaction, gradually increase the temperature of the reaction mixture to 50-60 °C while continuing the flow of chlorine gas.

-

Final Stage: Finally, raise the temperature to 90-100 °C and continue passing chlorine gas until the reaction is complete, which is indicated by a significant decrease in the absorption of chlorine.

-

Isolation of Chloral: After cooling the reaction mixture, transfer it to a distillation apparatus. Add an equal volume of concentrated sulfuric acid to the mixture to dehydrate the chloral hydrate and break up any alcoholates formed.

-

Distillation: Carefully distill the mixture. The fraction boiling at approximately 97-98 °C, which is anhydrous chloral, is collected.

-

Hydration: To the collected chloral, slowly add a stoichiometric amount of water with cooling. The mixture will solidify upon standing, yielding crystalline chloral hydrate.

-

Purification: The crude chloral hydrate can be purified by recrystallization from a suitable solvent such as chloroform or diethyl ether.

Synthesis from Acetaldehyde

An alternative route to chloral hydrate is the chlorination of acetaldehyde. This method can offer better control over the reaction.

Experimental Protocol:

-

Reaction Setup: Use a similar setup as described for the ethanol synthesis, ensuring efficient gas trapping.

-

Initial Mixture: Place 100 mL of acetaldehyde in the reaction flask and cool it to 0-5 °C in an ice-salt bath.

-

Chlorination: Slowly introduce dry chlorine gas into the stirred acetaldehyde. Maintain the temperature below 10 °C during this addition.

-

Reaction Progression: After the initial introduction of chlorine, the temperature can be allowed to rise gradually to room temperature and then gently heated to 40-50 °C to complete the reaction.

-

Work-up and Hydration: Once the reaction is complete, the work-up procedure is similar to the ethanol synthesis. The crude trichloroacetaldehyde is distilled and then hydrated with a stoichiometric amount of water to form chloral hydrate.

-

Purification: The resulting chloral hydrate is purified by recrystallization.

Mechanism of Action and Signaling Pathway

The primary pharmacological effect of chloral hydrate as a sedative-hypnotic is not due to the compound itself, but rather its active metabolite, 2,2,2-trichloroethanol.[2][3] Upon oral administration, chloral hydrate is rapidly absorbed and metabolized in the liver and erythrocytes by alcohol dehydrogenase to trichloroethanol.

Trichloroethanol exerts its effects by positively modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] It binds to a distinct site on the GABA-A receptor complex, enhancing the receptor's affinity for its endogenous ligand, gamma-aminobutyric acid (GABA).[4] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. The overall effect is a depression of the central nervous system, resulting in sedation and hypnosis.

Experimental Workflow for Analysis

The quality control and analysis of chloral hydrate are crucial for both research and pharmaceutical applications. A typical experimental workflow involves a combination of qualitative and quantitative methods.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of chloral hydrate and dissolve it in a suitable solvent, such as deionized water or a mixture of acetonitrile and water, to a known concentration.

-

Identification (Qualitative Analysis):

-

Infrared (IR) Spectroscopy: Record the IR spectrum of the sample and compare it with a reference spectrum of chloral hydrate. Key characteristic peaks should be present.

-

Chemical Tests: Perform specific chemical tests, such as the reaction with a sodium hydroxide solution to form chloroform, which has a characteristic odor.

-

-

Purity and Impurity Analysis (Quantitative Analysis):

-

High-Performance Liquid Chromatography (HPLC): Use a reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase of acetonitrile and water. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm). This method can separate and quantify chloral hydrate and potential impurities.

-

Gas Chromatography (GC): A GC method with a flame ionization detector (FID) or an electron capture detector (ECD) can also be used. Due to the thermal instability of chloral hydrate, derivatization or careful control of the injector temperature is often necessary.

-

-

Assay (Potency Determination):

-

Titration: A common method for assaying the purity of chloral hydrate is by titration. The sample is reacted with a known excess of a standard sodium hydroxide solution, which causes the decomposition of chloral hydrate into chloroform and sodium formate. The excess sodium hydroxide is then back-titrated with a standard acid solution.

-

-

Data Analysis and Reporting: Analyze the data from the various analytical techniques to determine the identity, purity, and potency of the chloral hydrate sample. The results should be compiled into a comprehensive report.

Conclusion

This technical guide has provided a detailed examination of the discovery, synthesis, properties, and analysis of this compound. The information presented, including the structured data tables, detailed experimental protocols, and visual diagrams, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding of the fundamental aspects of this compound is essential for its safe and effective use in both research and potential therapeutic applications.

References

Thermochemical Profile of 2,2,2-Trichloroacetaldehyde Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,2,2-trichloroacetaldehyde hydrate, commonly known as chloral hydrate (C₂H₃Cl₃O₂). The information is compiled from established chemical databases and scientific literature to support research and development activities. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of relevant chemical and metabolic pathways.

Core Thermochemical Data

The key thermochemical parameters for this compound are summarized below. These values are essential for understanding the compound's stability, reactivity, and energy profile.

| Thermochemical Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (solid) | ΔfH°(s) | -555.66 kJ/mol | kJ·mol⁻¹ |

| Enthalpy of Hydration of Chloral | ΔrH° | -51.76 ± 0.08 | kJ·mol⁻¹ |

Physical and Chemical Properties

A summary of the key physical and chemical properties of chloral hydrate is provided in the table below.

| Property | Value |

| Molecular Formula | C₂H₃Cl₃O₂ |

| Molecular Weight | 165.40 g/mol |

| Appearance | Colorless, transparent, or white crystals[1] |

| Melting Point | 57 °C |

| Boiling Point | 98 °C (decomposes into chloral and water)[1] |

| Density | 1.9081 g/cm³ at 20 °C[1] |

| Solubility in Water | Very soluble[1] |

Experimental Protocols

The determination of the thermochemical data presented in this guide relies on precise experimental techniques, primarily calorimetry.

Determination of the Enthalpy of Hydration of Chloral

The enthalpy of hydration of chloral to form chloral hydrate has been determined using solution calorimetry. While the specific experimental details from the original studies by Pritchard and Skinner (1950) are not fully detailed in the readily available literature, a general methodology for such a measurement can be described.

Objective: To measure the heat released during the hydration of anhydrous chloral in an aqueous solution to form chloral hydrate.

Apparatus:

-

Isothermal solution calorimeter

-

Stirring mechanism

-

Calibrated thermistor or thermometer

-

Glass ampoules for sample introduction

-

Data acquisition system

Procedure:

-

A known volume of distilled water is placed in the reaction vessel of the calorimeter and allowed to reach thermal equilibrium.

-

A precisely weighed sample of anhydrous chloral is sealed in a thin-walled glass ampoule.

-

The ampoule is submerged in the water within the calorimeter.

-

Once the system has reached a stable baseline temperature, the ampoule is broken to initiate the hydration reaction.

-

The temperature change of the solution is meticulously recorded until a new stable final temperature is reached.

-

The calorimeter is calibrated by introducing a known amount of electrical energy and measuring the corresponding temperature rise to determine the heat capacity of the system.

-

The enthalpy of hydration is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the moles of chloral reacted.

The following diagram illustrates the general workflow for a solution calorimetry experiment.

References

Methodological & Application

Application Notes and Protocols: 2,2,2-Trichloroacetaldehyde Hydrate as a Clearing Agent in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction